Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate

Lipophilicity Drug Design ADME

Researchers and procurement managers often face synthetic failures when substituting generic pyrimidine intermediates due to mismatched lipophilicity and hydrogen bonding profiles. This compound solves that problem with quantifiable advantages. - **Optimized Properties:** XLogP3-AA 2.1 (vs. 1.7 for chloro analog) and one hydrogen bond donor, enabling proper membrane permeability and target engagement. - **Reliable Supply:** ≥98% purity, stable tert-butylamino group for controlled derivatization, and ethyl ester orthogonal protection. - **Logistics:** Store at 2-8°C, protect from light/moisture. Shipped on blue ice.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 2153472-95-6
Cat. No. B2942560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(tert-butylamino)pyrimidine-4-carboxylate
CAS2153472-95-6
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=N1)NC(C)(C)C
InChIInChI=1S/C11H17N3O2/c1-5-16-10(15)8-6-9(13-7-12-8)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13,14)
InChIKeyCQUDDBPRBAEADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate: Pyrimidine Intermediate for Targeted Synthesis


Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate (CAS 2153472-95-6) is a pyrimidine derivative characterized by an ethyl ester at the 4-position and a sterically bulky tert-butylamino group at the 6-position of the pyrimidine ring. It has a molecular formula of C11H17N3O2 and a molecular weight of 223.27 g/mol [1]. Primarily utilized as a research intermediate in organic synthesis and drug discovery, this compound serves as a versatile building block for generating more complex, potentially bioactive molecules . Its value is derived from its specific substitution pattern, which imparts distinct physicochemical properties not found in simpler pyrimidine analogs [1].

Substitution Bulky tert-butylamino group enables selective synthetic elaboration
Protection Ethyl ester supports orthogonal deprotection for sequential derivatization
Lipophilicity Profile distinct from simpler analogs; may support cell-permeable scaffold design

Why a Simple Pyrimidine-4-Carboxylate Cannot Substitute


Direct substitution of Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate with a generic or less substituted pyrimidine-4-carboxylate analog is scientifically unsound due to substantial, quantifiable differences in key molecular properties that dictate chemical behavior and biological potential. The tert-butylamino group imparts a significant increase in lipophilicity, as reflected by a computed XLogP3-AA value of 2.1, compared to 1.7 for the chloro analog and a predicted lower value for the unsubstituted or amino analogs [1][2]. This alters membrane permeability and distribution [3]. Furthermore, the presence of a hydrogen bond donor (HBD) in the target compound, absent in the chloro analog, fundamentally changes its hydrogen bonding network, affecting solubility and target interaction profiles [1]. These quantifiable differences in lipophilicity and HBD count confirm that analogs are not interchangeable, and using an incorrect intermediate will lead to divergent and potentially unsuccessful synthetic outcomes.

Target Contains H-bond donor; elevated lipophilicity and TPSA
6-Chloro Analog Lacks HBD; lower lipophilicity may shift downstream permeability prediction
Target Sterically hindered amine; precise hydrogen-bonding geometry
Unsubstituted/Amino Analogs Smaller size; altered interaction profile may affect target engagement models

Quantitative Differentiation from Key Analogs


Increased Lipophilicity vs. 6-Chloro Analog

The target compound exhibits a computed lipophilicity (XLogP3-AA) of 2.1 [1]. This is a quantifiable, 0.4 log unit increase over its closest comparable precursor, ethyl 6-chloropyrimidine-4-carboxylate, which has a computed XLogP3-AA of 1.7 [2]. This difference is significant in medicinal chemistry, as it predicts enhanced membrane permeability and altered pharmacokinetic profiles for molecules derived from this intermediate [3].

Lipophilicity (XLogP3)
Head-to-head
2.1 vs 1.7 (Δ +0.4)
Supports permeability prediction for downstream molecules
Computed; class-level inference
Lipophilicity Drug Design ADME Physicochemical Property

Hydrogen Bond Donor Presence Differentiates from 6-Chloro Analog

The target compound contains a single hydrogen bond donor (HBD) from its secondary amine group [1]. In contrast, its key analog, ethyl 6-chloropyrimidine-4-carboxylate, has zero hydrogen bond donors [2]. The presence of an HBD fundamentally alters a molecule's capacity for specific intermolecular interactions, impacting aqueous solubility, crystal packing, and, most critically, target binding in biological systems [3].

H-Bond Donors
Head-to-head
1 vs 0 (presence vs absence)
Alters target interaction and solubility profile
Affects affinity and crystal packing
Hydrogen Bonding Molecular Recognition Solubility Physicochemical Property

Enhanced Topological Polar Surface Area vs. 6-Chloro Analog

The topological polar surface area (TPSA) for the target compound is computed to be 64.1 Ų [1]. This is notably higher than the 52.1 Ų calculated for ethyl 6-chloropyrimidine-4-carboxylate [2]. This 12 Ų increase is due to the additional nitrogen atom in the tert-butylamino group and directly influences properties like intestinal absorption and blood-brain barrier penetration [3].

TPSA
Head-to-head
64.1 vs 52.1 Ų (Δ +12.0)
Shifts predicted ADME profile
Computed; class-level inference
Polar Surface Area ADME Bioavailability Physicochemical Property

Higher Molecular Weight and Complexity vs. Simpler Analogs

With a molecular weight of 223.27 g/mol, the target compound is significantly larger than its 6-chloro (186.59 g/mol) and 6-amino (167.17 g/mol) analogs [1][2]. This difference of 36.68 g/mol and 56.10 g/mol, respectively, is a direct measure of the added steric bulk and structural complexity conferred by the tert-butylamino group. In drug discovery, this impacts ligand efficiency metrics and overall molecular properties [3].

Molecular Weight
Cross-study
223.27 vs 186.59 g/mol (Δ +36.68)
Confirms scaffold complexity and steric bulk
Computed data; cross-study comparable
Molecular Weight Physicochemical Property Lead Optimization

Validated Application Scenarios


Design of Lipophilic Kinase Inhibitor Scaffolds

This compound is an optimal starting material for the synthesis of kinase inhibitor candidates. Its elevated XLogP3-AA value of 2.1, compared to the 1.7 of the 6-chloro precursor, directly addresses the need for increased lipophilicity to achieve potent cellular activity against intracellular kinase targets [1][2]. The tert-butylamino group provides a sterically bulky, metabolically stable handle for further derivatization, potentially improving selectivity and pharmacokinetic profiles of the final inhibitors [3].

Synthesis of Bifunctional Molecular Probes

The presence of a secondary amine in the target compound serves as a unique attachment point for linkers or functional groups (e.g., biotin, fluorophores) [1]. Unlike the chloro or amino analogs, this amine is less reactive and more sterically hindered, allowing for more controlled and selective conjugation in complex reaction sequences. The ethyl ester provides an orthogonal protecting group, enabling sequential functionalization of the pyrimidine core [2].

Stable Pre-Functionalized Intermediate for Multi-Step Synthesis

Vendor specifications indicate storage conditions of 2-8°C and protection from light and moisture [1]. The compound's predicted boiling point of 358.8±27.0 °C suggests good thermal stability [2]. This, combined with a purity specification of NLT 98%, makes it a reliable, high-quality intermediate suitable for multi-step synthesis campaigns where consistent performance and minimized side reactions are paramount [3].

Application
Selection Property
Validation Focus
Lipophilic kinase inhibitor scaffold design
Bulky tert-butylamino handle with elevated lipophilicity
Downstream permeability prediction review
Bifunctional molecular probe synthesis
Sterically hindered amine as a conjugation site
Selective ligation verification
Multi-step synthesis campaigns
Thermal and storage stability
Lot consistency and side-reaction review
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